Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate
CAS No.:
Cat. No.: VC13740149
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO4 |
|---|---|
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | methyl 5-amino-2-methyl-4-(oxan-4-yloxy)benzoate |
| Standard InChI | InChI=1S/C14H19NO4/c1-9-7-13(19-10-3-5-18-6-4-10)12(15)8-11(9)14(16)17-2/h7-8,10H,3-6,15H2,1-2H3 |
| Standard InChI Key | GMYGDXRJFKVMTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)N)OC2CCOCC2 |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)N)OC2CCOCC2 |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate typically involves multi-step reactions, including esterification, etherification, and amination reactions. The starting materials could include benzoic acid derivatives, tetrahydro-2H-pyran-4-ol, and appropriate aminating agents.
Steps for Synthesis:
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Esterification: Formation of the methyl benzoate backbone.
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Etherification: Introduction of the tetrahydro-2H-pyran-4-yl group.
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Amination: Introduction of the amino group at the 5-position.
Potential Applications
Compounds with similar structures to Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of an amino group and an ether linkage can contribute to interactions with biological targets.
Biological Activities:
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Anti-inflammatory: Potential interaction with enzymes involved in inflammation pathways.
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Antimicrobial: Possible interaction with microbial cell membranes or enzymes.
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Anticancer: Potential inhibition of cancer cell growth or proliferation.
Research Findings and Future Directions
While specific research findings on Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate are not available, studies on similar compounds suggest that they can be valuable in drug discovery and development. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.
Future Research Directions:
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Synthesis Optimization: Developing efficient synthetic routes.
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Biological Evaluation: Assessing anti-inflammatory, antimicrobial, and anticancer activities.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance biological activity.
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